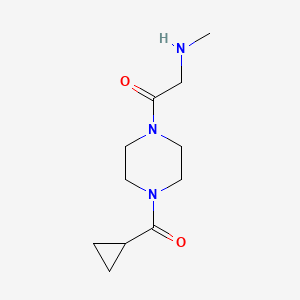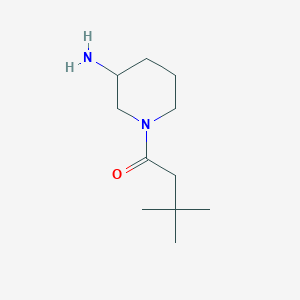
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-on
Übersicht
Beschreibung
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is a chemical compound with the molecular formula C7H14N2O . It is a derivative of piperidine, a six-membered ring with five methylene groups (-CH2-) and one amine group (-NH-) .
Synthesis Analysis
The synthesis of piperidinone derivatives, which includes 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, remains challenging . A recent study has developed an organophotocatalysed [1 + 2 + 3] strategy to enable the synthesis of these derivatives .
Molecular Structure Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Chemical Reactions Analysis
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have been found to have significant roles in the synthesis of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one include a molecular weight of 142.20 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 142.110613074 g/mol .
Wissenschaftliche Forschungsanwendungen
Dipeptidyl-Peptidase-4 (DPP-4)-Hemmung
BI 1356 ist ein neuartiger, kompetitiver, selektiver, potenter und lang wirkender DPP-4-Inhibitor . DPP-4-Inhibitoren sind eine Klasse von Medikamenten, die zur Behandlung von Typ-2-Diabetes eingesetzt werden . Sie wirken, indem sie die Wirkung von DPP-4 blockieren, einem Enzym, das das Hormon Inkretin zerstört. Inkretine helfen dem Körper, bei Bedarf mehr Insulin zu produzieren und die Menge an Glukose zu reduzieren, die von der Leber produziert wird, wenn sie nicht benötigt wird .
Behandlung von Typ-2-Diabetes
BI 1356 befindet sich in der klinischen Entwicklung zur Behandlung von Typ-2-Diabetes . Es hat sich gezeigt, dass es HbA1c (ein Maß für die Blutzuckerkontrolle) nach mehrmaliger Dosierung sowohl in genetischen als auch in nicht-genetischen Tiermodellen von Diabetes senkt . Dies deutet darauf hin, dass BI 1356 bei der Behandlung eines breiten Spektrums von Typ-2-Diabetikern wirksam sein könnte .
Erhöhung des basalen Glucagon-like Peptide-1 (GLP-1)-Spiegels
Die mehrfache Dosierung von BI 1356 führt zu einem anhaltenden Anstieg des basalen Spiegels an aktivem GLP-1 in der systemischen Zirkulation . GLP-1 ist ein Inkretin-Hormon, das die Insulinsekretion stimuliert und die Glucagonsekretion hemmt, wodurch der Blutzuckerspiegel gesenkt wird .
Überlegenheit gegenüber anderen DPP-4-Inhibitoren
BI 1356 hat gegenüber anderen DPP-4-Inhibitoren wie Sitagliptin, Alogliptin, Saxagliptin und Vildagliptin eine überlegene Potenz und längere Wirkdauer gezeigt . Dies macht BI 1356 zu einem potenziellen Kandidaten für eine einmal tägliche Behandlung von Typ-2-Diabetes in niedrigen therapeutischen Dosen .
Forschungswerkzeug in der Pharmakologie
Aufgrund seiner potenten und selektiven Hemmung von DPP-4 kann BI 1356 als Forschungswerkzeug in der Pharmakologie verwendet werden, um die Rolle von DPP-4 und Inkretin-Hormonen im Glukosestoffwechsel und bei Diabetes zu untersuchen .
Potenzielle Auswirkungen auf die Alpha- und Beta-Zellen der Bauchspeicheldrüse
Der anhaltende Anstieg der GLP-1-Spiegel, der durch BI 1356 verursacht wird, könnte potenziell langfristige Vorteile für die Alpha- und Beta-Zellen der Bauchspeicheldrüse haben . Diese Zellen sind für die Produktion von Glucagon bzw. Insulin verantwortlich .
Wirkmechanismus
Target of Action
The primary target of 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones in the body, which are involved in the regulation of blood glucose levels.
Mode of Action
1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one interacts with its target, DPP-4, by inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, thereby increasing their concentration in the body. The increased level of incretins enhances the secretion of insulin, a hormone that reduces blood glucose levels.
Biochemical Pathways
The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, specifically glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones stimulate the pancreas to release more insulin in response to high blood glucose levels. Additionally, GLP-1 inhibits the release of glucagon, a hormone that increases blood glucose levels. Therefore, the overall effect is a decrease in blood glucose levels.
Pharmacokinetics
It is known that dpp-4 inhibitors are readily absorbed orally, and absorption occurs mainly in the small intestine . The metabolism of DPP-4 inhibitors is variable, with reported terminal half-lives ranging from approximately 3 to more than 200 hours .
Result of Action
The inhibition of DPP-4 by 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one results in a decrease in blood glucose levels . This is achieved through the increased secretion of insulin and the decreased release of glucagon, both of which are mediated by the increased levels of incretin hormones.
Zukünftige Richtungen
Piperidine and its derivatives, including 1-(3-Aminopiperidin-1-yl)-3,3-dimethylbutan-1-one, have shown potential in various applications, particularly in the pharmaceutical industry . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, these compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Eigenschaften
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3,3-dimethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)7-10(14)13-6-4-5-9(12)8-13/h9H,4-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSRFHZVJBPFKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



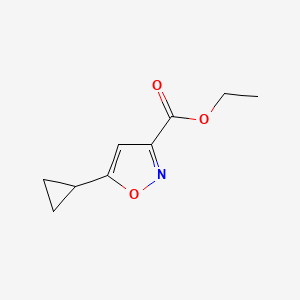

![3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1464293.png)
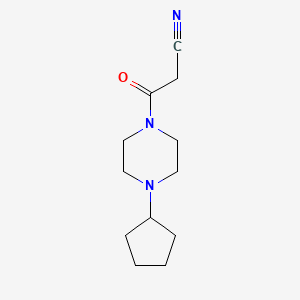
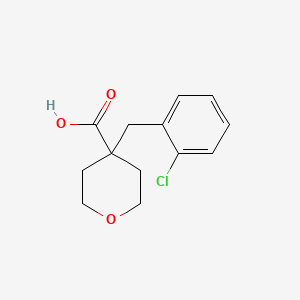
![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)
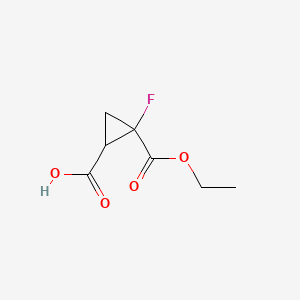
![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)


